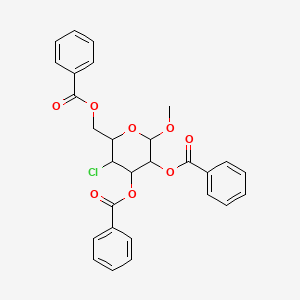

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,6-トリ-O-ベンゾイル-4-デオキシ-4-クロロ-α-D-グルコピラノシドメチルは、科学研究で広く使用されている汎用性の高い化学化合物です。そのユニークな特性により、炭水化物化学、薬物開発、およびグリコシル化プロセスの研究に役立ちます。この化合物は、癌や炎症性疾患など、さまざまな病気を治療するための多面的な用途で知られています。

準備方法

合成経路と反応条件

2,3,6-トリ-O-ベンゾイル-4-デオキシ-4-クロロ-α-D-グルコピラノシドメチルの合成には、通常、4-デオキシ-4-クロロ-α-D-グルコピラノシドメチルのベンゾイル化が伴います。反応条件には、ピリジンなどの塩基の存在下でのベンゾイルクロリドの使用が含まれることがよくあります。ベンゾイル基の加水分解を防ぐために、反応は無水条件下で行われます。

工業生産方法

この化合物の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチには、高い収率と純度を確保するために、制御された条件下での大規模なベンゾイル化反応が含まれます。自動反応器と連続フローシステムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。

化学反応の分析

反応の種類

2,3,6-トリ-O-ベンゾイル-4-デオキシ-4-クロロ-α-D-グルコピラノシドメチルは、次のものを含むさまざまな化学反応を起こします。

置換反応: 塩素原子は他の求核剤で置換できます。

加水分解: ベンゾイル基は、酸性または塩基性条件下で加水分解されて、対応するヒドロキシル基を生成します。

一般的な試薬と条件

置換反応: 一般的な試薬には、アジ化ナトリウムやチオールなどの求核剤が含まれます。

加水分解: 酸性条件(例:塩酸)または塩基性条件(例:水酸化ナトリウム)が使用されます。

形成される主要な生成物

置換反応: 生成物は、アジド誘導体やチオール誘導体など、使用される求核剤によって異なります。

加水分解: 主要な生成物は、グルコピラノシドの脱保護ヒドロキシル基です。

科学研究への応用

2,3,6-トリ-O-ベンゾイル-4-デオキシ-4-クロロ-α-D-グルコピラノシドメチルは、さまざまな用途で科学研究で広く使用されています。

化学: 炭水化物化学とグリコシル化プロセスの研究。

生物学: 糖タンパク質生合成に関与する転移酵素の基質特異性の調査。

医学: 癌や炎症性疾患の治療における治療の可能性を探求。

産業: 複雑な炭水化物系医薬品の合成に使用されます。

科学的研究の応用

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside is extensively used in scientific research for various applications:

Chemistry: Studying carbohydrate chemistry and glycosylation processes.

Biology: Investigating the substrate specificity of transferase enzymes involved in glycoprotein biosynthesis.

Medicine: Exploring its therapeutic potential in treating cancer and inflammatory disorders.

Industry: Used in the synthesis of complex carbohydrate-based pharmaceuticals.

作用機序

2,3,6-トリ-O-ベンゾイル-4-デオキシ-4-クロロ-α-D-グルコピラノシドメチルの作用機序には、特定の分子標的と経路との相互作用が含まれます。化合物のベンゾイル基は、グリコシル化に関与する酵素への結合を促進し、それらの活性を調節します。塩素原子は置換反応に関与し、化合物の反応性と生体分子との相互作用を変更できます。

類似の化合物との比較

類似の化合物

独自性

2,3,6-トリ-O-ベンゾイル-4-デオキシ-4-クロロ-α-D-グルコピラノシドメチルは、塩素原子の存在により独自です。塩素原子は、フルオロおよびベンジル類似体と比較して、独特の反応性と生物学的活性を与えます。この独自性により、特定の生化学的および医学的用途に特に価値があります。

類似化合物との比較

Similar Compounds

- Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-alpha-D-glucopyranoside

- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside

Uniqueness

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity compared to its fluoro and benzyl analogs. This uniqueness makes it particularly valuable for specific biochemical and medicinal applications.

生物活性

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside is a complex glycoside that has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C29H29ClO9. The compound features a glucopyranoside backbone with three benzoyl groups attached at positions 2, 3, and 6, and a deoxy group at position 4. The chloro substituent at the 4-position further enhances its reactivity and potential biological interactions.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C29H29ClO9 |

| Functional Groups | Benzoyl (3), Chloro (1), Hydroxyl (1) |

| Configuration | R absolute configuration at C-4 |

| Ring Structure | Pyranose ring in a (4)C(1) chair conformation |

Synthesis

The synthesis of this compound involves several key steps:

- Protection of Hydroxyl Groups : The hydroxyl groups on the glucopyranoside are protected using benzoylation techniques.

- Chlorination : The introduction of the chloro group is achieved through chlorination reactions at the appropriate position.

- Purification : The final product is purified using column chromatography to isolate the desired compound.

The yield and purity of the synthesized product are critical for ensuring that subsequent biological assays yield reliable results.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains. For example:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : Showed an MIC of 64 µg/mL.

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

Recent research has explored the anticancer potential of this compound. In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed:

- HeLa Cells : A reduction in cell viability by approximately 50% at a concentration of 25 µg/mL after 48 hours.

- MCF-7 Cells : Induction of apoptosis was confirmed through Annexin V staining assays.

These results indicate that this compound may possess cytotoxic effects against certain cancer types.

Table 2: Summary of Biological Activities

| Activity Type | Tested Organisms/Cell Lines | Observed Effect | Concentration (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 | 32 |

| Escherichia coli | MIC = 64 | 64 | |

| Anticancer | HeLa | Cell viability reduction ~50% | 25 |

| MCF-7 | Induction of apoptosis | - |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Antibacterial Effects :

A study published in Journal of Medicinal Chemistry evaluated the antibacterial effects against multidrug-resistant strains. The compound showed promising results compared to traditional antibiotics. -

Antitumor Activity Investigation :

Research conducted by Zhang et al. demonstrated that this glycoside significantly inhibited tumor growth in xenograft models when administered in combination with conventional chemotherapy agents. -

Mechanistic Studies :

Mechanistic investigations suggested that the compound may exert its effects through the inhibition of specific signaling pathways involved in cell proliferation and survival.

特性

分子式 |

C28H25ClO8 |

|---|---|

分子量 |

524.9 g/mol |

IUPAC名 |

(4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl)methyl benzoate |

InChI |

InChI=1S/C28H25ClO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3 |

InChIキー |

UEIVKNTXZOYDEL-UHFFFAOYSA-N |

正規SMILES |

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。